3-methyl-octahydro-1H-indole
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Overview
Description
3-Methyl-octahydro-1H-indole is a heterocyclic organic compound with the molecular formula C9H17N. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids, which are compounds often derived from plants and used for medicinal purposes .
Future Directions
The future directions for research on 3-methyl-octahydro-1H-indole and similar compounds likely involve further exploration of their synthesis, reactivity, and potential applications. Indole derivatives are of significant interest in the field of organic chemistry due to their prevalence in natural products and drugs, and their diverse biological activity .
Mechanism of Action
Target of Action
3-Methyl-Octahydro-1H-Indole, like other indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these targets . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biochemical changes.
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways, influencing a wide range of biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-octahydro-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting materials would include a suitable methyl-substituted cyclohexanone and phenylhydrazine .
Industrial Production Methods
Industrial production methods for indole derivatives often involve catalytic processes and optimized reaction conditions to ensure high yields and purity. These methods may include the use of metal catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-octahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indole to its corresponding oxindole or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxindoles, and tetrahydroindoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-octahydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Indole derivatives are studied for their roles in biological systems, including their interactions with enzymes and receptors.
Medicine: Indole compounds have shown potential in the treatment of various diseases, including cancer, microbial infections, and neurological disorders.
Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of 3-methyl-octahydro-1H-indole, known for its wide range of biological activities.
Tetrahydroindole: A reduced form of indole with similar chemical properties.
Oxindole: An oxidized derivative of indole with distinct biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the octahydro ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-7-6-10-9-5-3-2-4-8(7)9/h7-10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJGZUQXRFHPQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2C1CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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